molecular formula C23H30N4O4 B2582088 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 899957-15-4

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2582088
CAS RN: 899957-15-4
M. Wt: 426.517
InChI Key: MOAHKQFSOXBJAV-UHFFFAOYSA-N
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Description

“N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3-methoxyphenyl)oxalamide” is a complex organic compound. It contains functional groups such as a morpholino group, a dimethylamino group, and a methoxyphenyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dimethylamino group is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . The morpholino group is a common functional group in organic chemistry, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom .

Scientific Research Applications

Complexation with Metals

N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) are synthesized and complexed with palladium(II) and mercury(II), indicating potential applications in the synthesis of metal complexes for catalysis or materials science (Singh et al., 2000).

Fluorescent Probes for Biological Applications

A novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) using a 4-nitroimidazole moiety as a hypoxic trigger demonstrates applications in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).

Light-Switchable Polymers

A novel cationic polymer that transforms to a zwitterionic form upon light irradiation has applications in DNA condensation and release, as well as switching antibacterial activity, indicating potential in drug delivery and antimicrobial studies (Sobolčiak et al., 2013).

Drug Metabolism and Activity

Studies on L-689,502 metabolism by rat liver slices producing more potent HIV-1 protease inhibitors highlight the importance of drug metabolism studies for developing more effective therapeutic agents (Balani et al., 1995).

Optoelectronic Devices

Triarylamine derivatives with dimethylamino substituents have been synthesized and characterized for application in optoelectronic devices, demonstrating the role of organic compounds in the development of electronic and photonic technologies (Wu et al., 2019).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)19-9-7-17(8-10-19)21(27-11-13-31-14-12-27)16-24-22(28)23(29)25-18-5-4-6-20(15-18)30-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAHKQFSOXBJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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